molecular formula C24H28N2O4 B13370083 6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B13370083
M. Wt: 408.5 g/mol
InChI Key: TXQSZBSNCHVKCA-UHFFFAOYSA-N
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Description

6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

6-hydroxy-1-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C24H28N2O4/c1-11(2)15-7-13(8-16(12(3)4)23(15)28)21-22-18(10-20(26-21)24(29)30)17-9-14(27)5-6-19(17)25-22/h5-9,11-12,20-21,25-28H,10H2,1-4H3,(H,29,30)

InChI Key

TXQSZBSNCHVKCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C2C3=C(CC(N2)C(=O)O)C4=C(N3)C=CC(=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the beta-carboline core structure. Subsequent steps involve hydroxylation and carboxylation to introduce the hydroxy and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar biological activities.

    Harmaline: Known for its psychoactive properties.

    Tetrahydro-beta-carboline: A simpler analog with fewer functional groups.

Uniqueness

6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and carboxylic acid groups allow for diverse chemical modifications and interactions with biological targets.

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